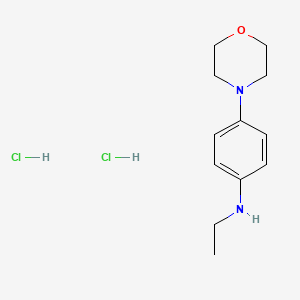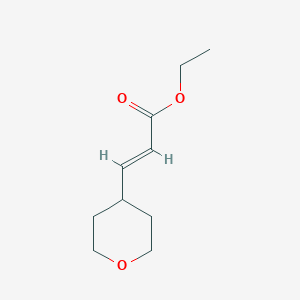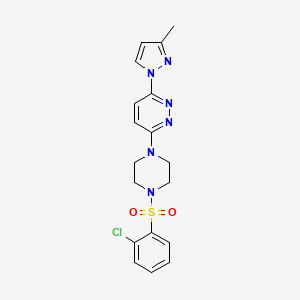
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, also known as KU-0060648, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has a unique chemical structure that allows it to selectively target specific enzymes and proteins, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research :
- A study by Al-Sanea et al. (2018) explored derivatives of phenyl-3-(pyridin-3-yl)phenyl urea, demonstrating broad-spectrum antiproliferative activity against human cancer cell lines. This suggests potential applications in cancer therapy (Al-Sanea et al., 2018).
Role in Stereoselective Synthesis :
- Chen et al. (2010) reported on the synthesis of a metabolite of the PI3 kinase inhibitor PKI-179, highlighting the role of similar urea compounds in the development of selective inhibitors for therapeutic purposes (Chen et al., 2010).
Applications in Molecular Assembly and Hydrogen Bonding Studies :
- Research by Corbin et al. (2001) on heterocyclic ureas revealed their ability to unfold and form hydrogen-bonded complexes, offering insights into self-assembly and molecular interactions (Corbin et al., 2001).
Development of Catalytic Agents :
- Kawazoe et al. (2015) studied a phenylpyrrolidine-based urea catalyst, showcasing its potential in facilitating chemical reactions with high efficiency and selectivity (Kawazoe et al., 2015).
Ion Pair Binding Studies :
- Research by Qureshi et al. (2009) highlighted the ability of mixed N,S-donor 2-ureidopyridine ligands to bind metal ions, indicating potential applications in coordination chemistry and material science (Qureshi et al., 2009).
Anticancer Agent Development :
- A study by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects on cancer cell lines, suggesting their potential as new anticancer agents (Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16-10-14(12-21(16)15-7-2-1-3-8-15)20-17(23)19-11-13-6-4-5-9-18-13/h1-9,14H,10-12H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKBQWDWEKCTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2923702.png)




![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-methylacetamide](/img/structure/B2923709.png)
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2923710.png)


![N-(4-chlorophenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2923719.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2923721.png)
![N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2923722.png)